molecular formula C6H7N5O2S B13094420 2-((2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methylene)hydrazinecarbothioamide CAS No. 13545-08-9

2-((2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methylene)hydrazinecarbothioamide

Cat. No.: B13094420
CAS No.: 13545-08-9
M. Wt: 213.22 g/mol
InChI Key: SAJSMDMJVNZIJR-XNWCZRBMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methylene)hydrazinecarbothioamide is a heterocyclic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a pyrimidine ring fused with a hydrazinecarbothioamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methylene)hydrazinecarbothioamide typically involves the reaction of 5-hydroxyuracil derivatives with methacrylic anhydride . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing purification techniques such as recrystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-((2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methylene)hydrazinecarbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran (THF).

    Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents like DMF or dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new derivatives with modified functional groups.

Scientific Research Applications

2-((2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methylene)hydrazinecarbothioamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-((2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methylene)hydrazinecarbothioamide involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methylene)hydrazinecarbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications and potential for modification, making it a valuable tool in various scientific disciplines.

Properties

CAS No.

13545-08-9

Molecular Formula

C6H7N5O2S

Molecular Weight

213.22 g/mol

IUPAC Name

[(E)-(2,4-dioxo-1H-pyrimidin-5-yl)methylideneamino]thiourea

InChI

InChI=1S/C6H7N5O2S/c7-5(14)11-9-2-3-1-8-6(13)10-4(3)12/h1-2H,(H3,7,11,14)(H2,8,10,12,13)/b9-2+

InChI Key

SAJSMDMJVNZIJR-XNWCZRBMSA-N

Isomeric SMILES

C1=C(C(=O)NC(=O)N1)/C=N/NC(=S)N

Canonical SMILES

C1=C(C(=O)NC(=O)N1)C=NNC(=S)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.